
3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperidinyl group: This step might involve a nucleophilic substitution reaction where a piperidine derivative is introduced.
Attachment of the propoxyphenyl group: This can be done through an etherification reaction using a propoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the piperidinyl group to a corresponding N-oxide.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
- CAS Number : 89143-29-3
Structural Characteristics
The structure of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione includes a pyrrolidine ring substituted with a piperidine and a propoxyphenyl group. This specific arrangement contributes to its unique biological activities.
Physicochemical Properties
Property | Value |
---|---|
LogP | 2.45 |
Polar Surface Area | 56.35 Ų |
Hydrogen Bond Acceptors | 6 |
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.
Case Studies
- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression .
- Anticancer Properties : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Neuroscience
The piperidine moiety in the compound suggests potential interactions with neurotransmitter systems. Studies have explored its effects on dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress, highlighting its potential role in neurodegenerative disease management .
Analytical Chemistry
The compound's unique structure allows for its use as a standard in analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its detection and quantification are crucial for pharmacokinetic studies.
Applications
- Quality Control : The compound is utilized in the quality control of pharmaceutical formulations, ensuring consistency and efficacy of drug products containing similar active ingredients.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the propoxy group, which might affect its pharmacological profile.
3-(morpholin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione: Contains a morpholine ring instead of piperidine, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the propoxyphenyl group in 3-(piperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-piperidin-1-yl-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-12-23-15-8-6-14(7-9-15)20-17(21)13-16(18(20)22)19-10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSTICGZNFLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386030 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89143-29-3 |
Source
|
Record name | 2,5-Pyrrolidinedione, 3-(1-piperidinyl)-1-(4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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